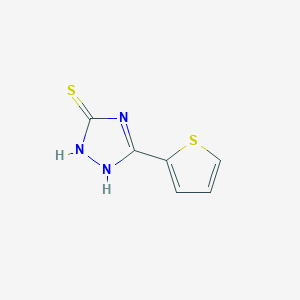

5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Descripción

5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a thiophene ring and a thiol group. Its synthesis often involves cyclization reactions, such as the condensation of thiosemicarbazides with carboxylic acids or their derivatives. This compound has garnered attention for its versatility in forming hybrids (e.g., coumarin-triazole hybrids) and metal complexes, which exhibit diverse biological and chemical properties . Applications span corrosion inhibition, anticancer therapy, and enzyme modulation, driven by the electron-rich thiophene moiety and the reactive triazole-thiol scaffold.

Propiedades

IUPAC Name |

5-thiophen-2-yl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S2/c10-6-7-5(8-9-6)4-2-1-3-11-4/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBUTLWCIJDTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352031 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68744-68-3 | |

| Record name | 5-Thiophen-2-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of thiophene-2-carbohydrazide with various isothiocyanates followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods:

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

S-Alkylation and Arylation

The thiol group undergoes nucleophilic substitution with alkyl/aryl halides or bromides under basic conditions to form thioether derivatives.

Example Reactions:

- Microwave-assisted alkylation : Reaction with (3-bromopropyl)benzene in isopropanol/NaOH under microwave irradiation (165°C, 12.2 bar, 540 W, 45 min) yields 3-(thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole .

- Alkylation with halogenated acetals : Using cesium carbonate in DMF, S-alkylation with bromoacetal derivatives produces 3-((2,2-diethoxyethyl)thio)-4,5-diphenyl-4H-1,2,4-triazole .

Oxidation and Disulfide Formation

The thiol group is susceptible to oxidation, forming disulfide bridges or sulfonic acids.

Key Findings:

- Disulfide formation : Treatment with mild oxidizing agents (e.g., H₂O₂) generates dimeric disulfides, critical for stabilizing protein interactions .

- Sulfonic acid derivatives : Strong oxidants like KMnO₄ convert the thiol to a sulfonic acid group (-SO₃H).

Substitution Reactions at the Triazole Ring

The triazole ring participates in nucleophilic substitution, particularly at position 4.

Notable Examples:

- Amination : Reaction with hydrazine hydrate replaces substituents at position 4 with amino groups, forming 4-amino derivatives .

- Arylation : Using aryl halides under palladium catalysis introduces aryl groups at position 4 .

Condensation Reactions (Schiff Base Formation)

The thiol group facilitates condensation with aldehydes to form Schiff bases.

Experimental Data:

- Reaction with 4-chlorobenzaldehyde in ethanol produces 5-(thiophen-2-yl)-4-(4-chlorophenyl)-1,2,4-triazole-3-thiol Schiff bases, which exhibit antimicrobial activity .

| Aldehyde | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Ethanol, reflux, 6 h | 5-(Thiophen-2-yl)-4-(4-chlorophenyl)-1,2,4-triazole-3-thiol Schiff base | 89% |

Metal Complexation

The triazole-thiol moiety acts as a ligand for metal ions, forming coordination complexes.

Case Study:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the primary applications of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties . Research has demonstrated that derivatives of 1,2,4-triazole exhibit low toxicity and high activity against a range of pathogens. A study investigated the compound's effectiveness against Mycobacterium bovis, a significant pathogen responsible for tuberculosis. The results indicated that concentrations of 0.1%, 0.5%, and 1.0% effectively inhibited the growth of M. bovis in vitro, showing its potential as a tuberculostatic agent .

Anticancer Potential

The compound has also been explored for its anticancer properties . A synthesis of various triazole derivatives revealed promising cytotoxic effects against several cancer cell lines, including human melanoma and triple-negative breast cancer cells. The MTT assay results indicated that these compounds exhibited higher selectivity towards cancer cells compared to normal cells, suggesting their potential as novel anticancer agents .

Antifungal Properties

In addition to antibacterial and anticancer activities, this compound has shown antifungal properties. The structural characteristics of triazoles make them effective against fungal infections, and studies have highlighted the compound's ability to inhibit various fungal strains through mechanisms that disrupt cell wall synthesis and function .

Synergistic Effects with Other Agents

Recent research has focused on the synergistic effects of this compound when combined with other antimicrobial agents. For instance, it has been tested alongside beta-lactam antibiotics against resistant bacterial strains, demonstrating enhanced efficacy in inhibiting bacterial growth compared to the individual compounds alone . This synergistic activity is particularly valuable in addressing antibiotic resistance.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of triazole derivatives is crucial for optimizing their biological activities. Studies have shown that modifications to the thiophene ring or the triazole moiety can significantly affect the compound's potency and selectivity against specific pathogens or cancer cells .

Pharmacological Insights

The pharmacological profile of this compound suggests a broad spectrum of activity beyond just antimicrobial effects. Its potential applications extend to anti-inflammatory and anti-diabetic activities, making it a versatile candidate for further drug development .

Case Studies and Experimental Findings

Mecanismo De Acción

The exact mechanism of action for 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol varies depending on its application. In antimicrobial activity, it is believed to interfere with the cell wall synthesis or disrupt cellular processes in microorganisms. In anticancer activity, it may induce apoptosis or inhibit cell proliferation by interacting with specific molecular targets and pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a detailed comparison of 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with structurally analogous compounds:

Table 1: Comparative Analysis of 1,2,4-Triazole-3-thiol Derivatives

Corrosion Inhibition

- The methylthio-benzyl derivative (TRD) exhibits >90% efficiency on zinc, suggesting that electron-donating substituents (e.g., thiophene’s sulfur atom) may enhance adsorption on metal surfaces .

Anticancer Activity

- Thiophene-substituted triazole-thiol : Metal complexes of pyridyl- and furan-substituted analogs demonstrate 60–85% inhibition of cancer cells . The thiophene group’s aromaticity and sulfur atom could improve lipophilicity and DNA intercalation, but specific data is needed for confirmation.

- Quinoxaline-substituted derivative: Shows thymidine phosphorylase inhibition, a target in anticancer therapy, though quantitative IC50 values are unreported .

Antimicrobial and Antiparasitic Activity

- Pyrazine-substituted derivative : Exhibits potent antileishmanial activity (IC50: 79.0 µM), outperforming the standard drug sodium stibogluconate . Thiophene’s planar structure may similarly enhance parasitic membrane penetration.

- Fluorinated Schiff base derivatives: MIC values against P. aeruginosa range from 2.8–21.7 µM, highlighting the role of halogen substituents in antimicrobial potency .

Enzyme Inhibition

- Yucasin (5-(4-chlorophenyl) derivative) : Inhibits YUCCA enzymes in auxin biosynthesis (IC50: ~10–20 µM) . The thiophene analog’s larger aromatic system might reduce efficacy due to steric hindrance.

Actividad Biológica

5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C7H6N4S

- Molecular Weight : 178.21 g/mol

- CAS Number : 38634-05-8

The compound features a triazole ring linked to a thiophene moiety, which is essential for its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable study demonstrated that triazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of Triazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | < 25 | Induction of apoptosis |

| This compound | MCF-7 | < 25 | Bcl-2 inhibition |

| 6-(2,4-dimethoxyphenyl) derivative | Jurkat (Bcl-2 negative) | > 50 | N/A |

The compound's ability to induce apoptosis is linked to its interaction with Bcl-2 proteins, which are crucial in regulating cell death. The binding affinity studies indicate that modifications in the R-groups of the triazole structure significantly influence biological activity and selectivity towards cancer cells .

Antimicrobial Activity

In addition to anticancer properties, 5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives have shown promising antimicrobial activity. A study evaluated various derivatives against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | P. aeruginosa | > 64 µg/mL |

The results indicated that while the compound exhibited effective inhibition against E. coli, it was less effective against Pseudomonas aeruginosa, highlighting the need for further structural modifications to enhance antibacterial potency .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups and their spatial arrangement significantly affect the compound's efficacy.

Key Findings from SAR Studies:

- Substituent Effects : The introduction of electron-withdrawing groups enhances binding affinity to target proteins.

- Hydrophobic Interactions : Alkyl substitutions improve the selectivity towards COX enzymes and other targets.

- Pharmacophoric Features : Compounds with multiple hydrogen bond acceptors showed increased anticancer activity due to enhanced interactions with Bcl-2 .

Case Studies

Several case studies have explored the efficacy of modified triazoles in clinical settings:

- Bcl-2 Inhibition Study : A derivative with a dimethoxyphenyl substitution demonstrated superior activity with an IC50 value of 0.31 µM against Bcl-2-expressing cell lines .

- In Vivo Evaluation : Animal models treated with triazole derivatives showed significant tumor reduction compared to control groups, suggesting potential for therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing 5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

The core structure is typically synthesized via cyclization of thiosemicarbazide precursors or alkylation of triazole-thiol intermediates. For example, alkylation with bromoalkanes in propan-2-ol under reflux (2 hours) yields S-substituted derivatives. Reaction conditions often involve NaOH as a base, with purification via recrystallization from methanol . Key intermediates like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol are synthesized using classical methods, followed by sodium monochloroacetate treatment in aqueous media .

Q. What characterization techniques are essential for confirming the structure of this compound?

Elemental analysis (C, H, N, S), ¹H-NMR (to confirm substituent positions and integration ratios), IR (for -SH and -NH stretches), and LC-MS (for molecular ion validation) are critical. For example, ¹H-NMR peaks for thiophene protons typically appear at δ 6.8–7.5 ppm, while triazole protons resonate near δ 8.1–8.5 ppm . Chromatographic purity assessment (HPLC/GC) ensures >95% purity .

Q. What are the most studied derivatives of this compound, and why?

S-Alkyl derivatives (e.g., with methyl, ethyl, or longer alkyl chains) are frequently explored due to enhanced bioavailability and tunable electronic properties. Substituents like 5-amino-1,3,4-thiadiazole or fluorophenyl groups are incorporated to improve biological activity (e.g., antimicrobial or antifungal effects) . Modifications at the 4-position (e.g., 4-chlorophenyl) influence steric and electronic interactions in target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of S-alkyl derivatives?

Systematic variation of solvent polarity (e.g., propan-2-ol vs. methanol), temperature (reflux vs. room temperature), and base concentration (NaOH molarity) is critical. For example, boiling in propan-2-ol for 2 hours with 1.2 equivalents of NaOH increases alkylation efficiency by 15–20% . Kinetic studies using TLC monitoring can identify side reactions (e.g., over-alkylation) .

Q. What computational methods predict the biological activity of derivatives?

Molecular docking (AutoDock Vina) and ADME analysis (SwissADME) are used to screen for drug-likeness. For instance, derivatives with logP < 5 and topological polar surface area (TPSA) < 140 Ų show better membrane permeability . PASS Online® predicts antimicrobial activity by comparing pharmacophore features to known drugs .

Q. How to resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variations (e.g., bacterial strain differences) or purity issues. Validate results using orthogonal assays (e.g., broth microdilution vs. disk diffusion for antimicrobial activity) and ensure compound purity via HPLC . Statistical meta-analysis of IC₅₀ values across studies can identify outliers .

Q. What strategies are effective for designing analogs with improved metabolic stability?

Introducing electron-withdrawing groups (e.g., -CF₃ at the para position) reduces oxidative metabolism. Replacing the thiophene ring with furan or pyridine enhances π-stacking interactions and reduces hepatic clearance . Deuterated analogs at metabolically labile sites (e.g., -CH₂-) can prolong half-life .

Q. How does the compound behave under acidic/basic conditions?

Stability studies show degradation under strong acids (pH < 2) via triazole ring protonation, while basic conditions (pH > 10) lead to thiolate formation. Mass balance studies confirm 100% recovery of degradation products (e.g., acetic acid derivatives) under controlled hydrolysis .

Q. What in silico tools assess ADME properties for preclinical development?

SwissADME predicts absorption (Caco-2 permeability), distribution (volume of spread), and metabolism (CYP450 inhibition). Derivatives with >30% human intestinal absorption and low CYP3A4 inhibition are prioritized .

Q. How to evaluate synergistic effects in antimicrobial activity studies?

Checkerboard assays determine fractional inhibitory concentration (FIC) indices. For example, combining triazole-thiol derivatives with fluconazole (FIC ≤ 0.5) shows synergy against Candida albicans by targeting ergosterol biosynthesis and thiol-redox pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.